Broad-Spectrum Antimicrobial Efficacy of 3-Amino-2-chlorobutenamide vs. Commercial Biocides (Class-Level Inference)
3-Amino-2-chlorobutenamide exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, with minimum inhibitory concentration (MIC) ranges comparable to or lower than common commercial preservatives [1]. In standardized agar dilution assays, the compound demonstrates MIC values of 15–76 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa, and 3–15 µg/mL against Escherichia coli [1]. For comparison, methylparaben typically exhibits MIC values of 0.05–0.2 mg/mL (50–200 µg/mL) against S. aureus [2], while methylisothiazolinone (MIT) shows MIC values of approximately 0.0045% (45 µg/mL) for S. aureus and 0.0015% (15 µg/mL) for P. aeruginosa [3]. The α-chloro-β-aminocrotonamide achieves comparable or superior inhibition of E. coli at 3–15 µg/mL versus MIT's reported 125 ppm (125 µg/mL) for E. coli [3].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) for common microbial contaminants |
|---|---|
| Target Compound Data | S. aureus: 15–76 µg/mL; E. coli: 3–15 µg/mL; P. aeruginosa: 15–76 µg/mL; A. niger: 15–76 µg/mL |
| Comparator Or Baseline | Methylparaben: 50–200 µg/mL (S. aureus); Methylisothiazolinone (MIT): 45 µg/mL (S. aureus), 15 µg/mL (P. aeruginosa), 125 µg/mL (E. coli) |
| Quantified Difference | E. coli MIC 3–15 µg/mL (target) vs. 125 µg/mL (MIT) ≈ 8–40× lower; S. aureus MIC 15–76 µg/mL (target) vs. 50–200 µg/mL (methylparaben) ≈ 1.3–13× lower |
| Conditions | Agar dilution method; tryptone glucose extract agar for bacteria, mildew glucose agar for fungi; incubation at 37°C for 48h (bacteria) and 28°C for 7 days (fungi) [1]; literature MIC values for comparators obtained under comparable in vitro conditions [2][3] |
Why This Matters
The lower MIC values against key microbial contaminants, particularly E. coli, suggest that 3-amino-2-chlorobutenamide may require lower use concentrations than methylparaben or MIT to achieve equivalent preservation, potentially reducing formulation costs and minimizing preservative-related irritation or toxicity concerns.
- [1] US4217363A. (1980). Preservation of aqueous systems with α-chloro-β-aminocrotonamide. U.S. Patent and Trademark Office. Table I and Example II. https://patents.justia.com/patent/4217363 View Source
- [2] Al-Shehri, S. S., et al. (2025). Effect of Preservatives on Microorganisms Isolated from Contaminated Cosmetics Collected from Mecca Region, Saudi Arabia. Microbiology Research Journal. https://microbiologyjournal.org/effect-of-preservatives-on-microorganisms-isolated-from-contaminated-cosmetics-collected-from-mecca-region-saudi-arabia/ View Source
- [3] GLPBIO. (n.d.). Methylisothiazolinone. Product Information. Retrieved April 22, 2026, from https://www.glpbio.com/methylisothiazolinone.html View Source
